molecular formula C16H11F3N2O B12115865 4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline

4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline

Cat. No.: B12115865
M. Wt: 304.27 g/mol
InChI Key: XOFJEFPVDGVSIJ-UHFFFAOYSA-N
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Description

4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the quinoline ring, which significantly influences its chemical properties and biological activities

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor of certain protein kinases compared to its analogs .

Properties

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

4-[6-(trifluoromethyl)quinolin-4-yl]oxyaniline

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)10-1-6-14-13(9-10)15(7-8-21-14)22-12-4-2-11(20)3-5-12/h1-9H,20H2

InChI Key

XOFJEFPVDGVSIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C3C=C(C=CC3=NC=C2)C(F)(F)F

Origin of Product

United States

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